Cas no 1568124-18-4 ((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

(1R)-1-(1-Methyl-1H-imidazol-5-yl)ethan-1-ol is a chiral alcohol derivative featuring a 1-methylimidazole substituent. This compound is of interest in pharmaceutical and fine chemical synthesis due to its stereospecific configuration, which can influence biological activity and selectivity in drug development. The presence of the imidazole moiety enhances its potential as a building block for heterocyclic chemistry, offering reactivity for further functionalization. Its well-defined stereochemistry makes it valuable for asymmetric synthesis and catalyst design. High purity and consistent enantiomeric excess are critical for applications requiring precise molecular interactions. Suitable for research and industrial use, this compound is typically handled under controlled conditions to maintain stability.
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol structure
1568124-18-4 structure
商品名:(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
CAS番号:1568124-18-4
MF:C6H10N2O
メガワット:126.156401157379
CID:5895167
PubChem ID:82898136

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
    • EN300-1852857
    • 1568124-18-4
    • AKOS021217276
    • インチ: 1S/C6H10N2O/c1-5(9)6-3-7-4-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1
    • InChIKey: DBBKCUGGTZSDJD-RXMQYKEDSA-N
    • ほほえんだ: O[C@H](C)C1=CN=CN1C

計算された属性

  • せいみつぶんしりょう: 126.079312947g/mol
  • どういたいしつりょう: 126.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 97.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1852857-0.1g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
0.1g
$930.0 2023-09-18
Enamine
EN300-1852857-0.05g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
0.05g
$888.0 2023-09-18
Enamine
EN300-1852857-0.5g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
0.5g
$1014.0 2023-09-18
Enamine
EN300-1852857-5g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
5g
$3065.0 2023-09-18
Enamine
EN300-1852857-10g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
10g
$4545.0 2023-09-18
Enamine
EN300-1852857-2.5g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
2.5g
$2071.0 2023-09-18
Enamine
EN300-1852857-5.0g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
5g
$3687.0 2023-06-02
Enamine
EN300-1852857-10.0g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
10g
$5467.0 2023-06-02
Enamine
EN300-1852857-0.25g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
0.25g
$972.0 2023-09-18
Enamine
EN300-1852857-1.0g
(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
1568124-18-4
1g
$1272.0 2023-06-02

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol 関連文献

(1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol and Its Significance in Modern Chemical Biology

The compound with the CAS number 1568124-18-4 is a fascinating molecule that has garnered attention in the field of chemical biology due to its unique structural and functional properties. The product name, (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, provides a detailed insight into its chemical composition and stereochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest.

In recent years, there has been a significant surge in the study of heterocyclic compounds, particularly those containing imidazole moieties. Imidazole derivatives are known for their diverse biological activities, ranging from antimicrobial to anti-inflammatory properties. The specific structure of (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, featuring a chiral center at the 1-position and a methyl-substituted imidazole ring, contributes to its unique pharmacological profile.

One of the most intriguing aspects of this compound is its potential role in drug discovery and development. The chiral center at the 1-position allows for the creation of enantiomerically pure forms, which is crucial in pharmaceutical applications where stereochemistry can significantly influence biological activity. Recent studies have demonstrated that enantiomerically pure imidazole derivatives can exhibit enhanced selectivity and reduced side effects compared to their racemic counterparts.

The methyl-substituted imidazole ring in (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is particularly noteworthy as it can interact with biological targets in a specific manner. This interaction can be exploited to develop novel therapeutic agents that target various diseases. For instance, imidazole derivatives have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The unique structural features of this compound make it a valuable scaffold for further derivatization and optimization.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging computational methods, scientists can design and synthesize new analogs of (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol that exhibit improved properties. This approach has significantly accelerated the drug discovery process, allowing for the rapid identification of lead compounds that can be further developed into therapeutic agents.

In addition to its potential as a drug candidate, (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol has also been explored as a key intermediate in organic synthesis. Its versatile structure allows for the introduction of various functional groups, making it a valuable building block for the synthesis of more complex molecules. This flexibility has made it a popular choice among synthetic chemists who are working on developing new methodologies and strategies for constructing complex organic molecules.

The synthesis of chiral molecules like (1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol presents unique challenges due to the need for high enantiomeric purity. However, recent advances in asymmetric synthesis have provided new tools and techniques for achieving this goal. These methods have enabled researchers to produce enantiomerically pure forms of complex molecules with high efficiency, which is essential for pharmaceutical applications.

The biological activity of imidazole derivatives has been extensively studied, and several mechanisms of action have been proposed. These compounds can interact with various biological targets, including enzymes and receptors, leading to a wide range of effects. For example, some imidazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others have demonstrated anti-inflammatory properties by modulating immune responses.

The future prospects for (1R)-1-(methylimiazole ethanolic derivative) are promising, with ongoing research aimed at uncovering new biological activities and developing novel therapeutic applications. As our understanding of the structure-function relationships continues to evolve, it is likely that this compound will play an increasingly important role in drug discovery and development.

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